molecular formula C12H11N3O4 B2454561 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 851094-41-2

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2454561
CAS No.: 851094-41-2
M. Wt: 261.237
InChI Key: KFFNIWCROYLXAB-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide is a research chemical built around a 1,3,4-oxadiazole core fused to a 1,4-benzodioxane scaffold. This structural motif is of significant interest in medicinal chemistry due to its association with diverse biological activities. Compounds featuring the 1,3,4-oxadiazole ring linked to the 1,4-benzodioxane skeleton have been investigated as potential inhibitors for various biological targets. Research on closely related analogs has demonstrated potential anti-tumor, antibacterial, and anti-inflammatory properties, making this chemotype a valuable template for developing new therapeutic agents . For instance, similar molecules have been studied as potential FabH inhibitors, a key enzyme in bacterial fatty acid synthesis, and have shown promise as antibacterial agents . The molecular framework is characterized by distinct planes, including the benzene ring, the oxadiazole ring, and the dioxane ring, with specific dihedral angles contributing to its three-dimensional structure and potential for target binding . This compound is intended for research purposes only, providing scientists with a specialized building block for drug discovery and biochemical investigation.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-7(16)13-12-15-14-11(19-12)8-2-3-9-10(6-8)18-5-4-17-9/h2-3,6H,4-5H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFNIWCROYLXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(O1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazide Intermediates Using Phosphorus Oxychloride

A widely employed method involves cyclizing hydrazides derived from 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. The synthesis proceeds as follows:

  • Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-carboxylic Acid Hydrazide :

    • React 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with excess hydrazine hydrate in ethanol under reflux.
    • Isolate the hydrazide (R = CONHNH2) via filtration and recrystallization.
  • Cyclization with Phosphorus Oxychloride (POCl3) :

    • Treat the hydrazide with POCl3 under anhydrous conditions at 80–100°C for 4–6 hours.
    • The reaction forms the 1,3,4-oxadiazole ring via dehydration, yielding 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-amine.
  • Acetylation of the Amine Group :

    • React the 2-amino oxadiazole with acetic anhydride in the presence of pyridine or triethylamine.
    • Purify the product via column chromatography to obtain N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide.

Key Data :

  • Yield: 65–72% (cyclization step).
  • Characterization:
    • 1H NMR (DMSO-d6): δ 2.12 (s, 3H, CH3), 4.28–4.32 (m, 4H, OCH2CH2O), 6.88–7.24 (m, 3H, Ar-H).
    • IR (KBr): 1665 cm−1 (C=O), 1550 cm−1 (C=N).

Oxidative Desulfurization of Thiosemicarbazides

Thiosemicarbazides serve as precursors for oxadiazoles through oxidative cyclization:

  • Preparation of Thiosemicarbazide Intermediate :

    • React 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid hydrazide with ammonium thiocyanate and acetyl chloride in dry THF.
  • Oxidation with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) :

    • Treat the thiosemicarbazide with DBDMH and potassium iodide in acetonitrile at 0°C to room temperature.
    • The reaction eliminates sulfur, forming the oxadiazole ring.
  • Post-Functionalization with Acetic Anhydride :

    • Acetylate the 2-amino group using acetic anhydride in dichloromethane.

Advantages :

  • High yields (up to 92%).
  • Mild conditions and scalability.

Coupling Strategies Using T3P® Reagent

Propanephosphonic anhydride (T3P®) enables efficient cyclization between acylhydrazides and isocyanates:

  • Synthesis of Acylhydrazide :

    • Convert 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to its hydrazide derivative.
  • Reaction with Acetyl Isocyanate :

    • Combine the acylhydrazide with acetyl isocyanate in THF using T3P® as a coupling agent.
    • Cyclization occurs at room temperature, forming the oxadiazole-acetamide product.

Key Features :

  • Minimal epimerization and high functional group tolerance.
  • Yield: 78–85%.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Limitations
POCl3 Cyclization 65–72% Reflux, 4–6 h Cost-effective, simple setup Requires toxic POCl3
Oxidative Desulfurization 85–92% Room temperature High yield, scalable Use of hazardous oxidants
T3P® Coupling 78–85% Ambient temperature Eco-friendly, minimal byproducts Expensive reagent

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR :

    • Acetamide methyl: δ 2.12 (s, 3H).
    • Benzodioxin methylene: δ 4.28–4.32 (m, 4H).
    • Aromatic protons: δ 6.88–7.24 (m, 3H).
  • 13C NMR :

    • Oxadiazole C-2: δ 165.2 (C=O).
    • Benzodioxin carbons: δ 116.4–148.7.

Infrared (IR) Spectroscopy

  • Strong absorption at 1665 cm−1 (C=O stretch of acetamide).
  • Peaks at 1550 cm−1 (C=N of oxadiazole) and 1240 cm−1 (C-O-C of benzodioxin).

Mass Spectrometry

  • ESI-MS : m/z 317.1 [M+H]+ (calculated for C14H13N3O4: 317.09).

Applications and Derivatives

While the primary focus is synthesis, derivatives of 1,3,4-oxadiazoles exhibit:

  • Anticancer Activity : Inhibition of methionine aminopeptidase type II.
  • Antiviral Properties : HIV-1 Tat inhibition.
  • Antimicrobial Effects : Broad-spectrum activity against bacterial and fungal strains.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and dihydrobenzo[b][1,4]dioxin-containing molecules. Examples include:

Uniqueness

What sets N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide apart is its unique combination of the dihydrobenzo[b][1,4]dioxin and oxadiazole moieties. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer potential, mechanisms of action, and relevant research findings.

The compound's molecular formula is C21H21N3O4SC_{21}H_{21}N_{3}O_{4}S with a molecular weight of approximately 393.47 g/mol. It features a unique oxadiazole moiety known for its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    • Compounds containing the 1,3,4-oxadiazole unit have demonstrated significant anticancer properties. Studies indicate that these compounds can induce apoptosis in various cancer cell lines through multiple mechanisms including inhibition of key enzymes involved in cancer proliferation and survival pathways .
    • For instance, derivatives of oxadiazoles have shown to inhibit histone deacetylases (HDAC), which play a crucial role in cancer cell growth and survival .
  • Mechanisms of Action :
    • The anticancer activity is attributed to the ability of oxadiazole derivatives to block various enzymes such as topoisomerase and caspases, which are essential for DNA replication and apoptosis .
    • Additionally, compounds have been shown to interact with growth factors and signaling pathways that regulate cell cycle progression and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis in MCF-7 cell line
Enzyme InhibitionHDAC inhibition leading to reduced tumor growth
CytotoxicityIC50 values ranging from 0.14 μM to 7.48 μM

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the efficacy of this compound against various cancer cell lines including A549 (lung cancer) and C6 (glioma). The results indicated potent cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics .
  • Mechanistic Insights :
    • Research highlighted that the compound acts through multiple pathways including the inhibition of HDACs and modulation of apoptotic signals. The presence of the oxadiazole ring enhances interaction with cellular targets due to its favorable lipophilicity and hydrogen bonding potential .

Q & A

Q. What are the key synthetic pathways for N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]acetamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of thiosemicarbazide derivatives under reflux conditions with chloroacetyl chloride (e.g., in triethylamine) .
  • Step 2 : Coupling of the oxadiazole intermediate with a benzodioxin-containing precursor using nucleophilic substitution or amidation reactions. DMF is often used as a solvent under inert atmospheres .
  • Characterization : Intermediates and final products are analyzed via TLC for reaction monitoring, IR spectroscopy for functional group identification (e.g., C=O stretching at ~1650 cm⁻¹), and ¹H/¹³C NMR to confirm regiochemistry and purity. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What structural features of this compound contribute to its potential bioactivity?

The compound contains two critical pharmacophores:

  • Benzodioxin moiety : Known for enzyme inhibition (e.g., acetylcholinesterase) via π-π stacking and hydrogen bonding with active sites .
  • Oxadiazole ring : Enhances metabolic stability and facilitates interactions with hydrophobic pockets in target proteins .
  • Acetamide linker : Provides conformational flexibility for binding diverse receptors .

Q. What standard assays are used to evaluate the biological activity of this compound?

Common assays include:

  • Enzyme inhibition :
    • α-Glucosidase/α-Amylase assays (spectrophotometric methods at 405 nm) to assess antidiabetic potential .
    • Lipoxygenase (LOX) inhibition monitored via linoleic acid oxidation at 234 nm .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) .
  • Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield by 15–20% .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while additives like molecular sieves absorb by-products (e.g., HCl) .
  • Catalysis : Use of Pd/C or CuI for coupling reactions increases efficiency (yields >85%) .

Q. How should researchers address contradictions in biological activity data across structural analogs?

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups on the benzodioxin ring) and correlate changes with activity .
  • Molecular docking : Compare binding affinities of analogs to target enzymes (e.g., LOX or α-glucosidase) using software like AutoDock Vina .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP <3 correlates with improved CNS penetration) .

Q. What methodologies are recommended for elucidating the mechanism of action?

  • In vitro kinase profiling : Screen against a panel of 50+ kinases to identify off-target effects .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm enzyme-inhibitor interactions .
  • Metabolomics : LC-MS-based profiling to track downstream metabolic changes in treated cell lines .

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